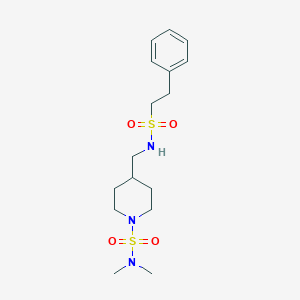

N,N-二甲基-4-((2-苯乙基磺酰胺)甲基)哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” is a chemical compound with the molecular formula C16H27N3O4S2 and a molecular weight of 389.53. It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

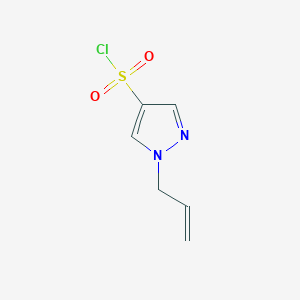

The synthesis of sulfonamides like “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” can be achieved through various methods. One common method involves the use of organometallic reagents and a novel sulfinylamine reagent . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . These methods provide primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” is complex, with a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Sulfonamides like “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” can undergo a variety of chemical reactions. For instance, they can be alkylated, acylated, or arylated to produce other sulfonamides . They can also be converted to the corresponding sulfonyl chlorides and fluorides by activation with pyrylium salts .Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” can be determined using various analytical techniques. For instance, its molecular weight is 389.53 g/mol. Other properties such as solubility, melting point, boiling point, and stability can be determined using techniques such as mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy .科学研究应用

合成与结构分析

衍生物合成:已合成磺酰胺衍生物,包括与“N,N-二甲基-4-((2-苯乙基磺酰胺)甲基)哌啶-1-磺酰胺”在结构上相关的衍生物,并对它们进行了各种生物活性的测试。这些化合物通过涉及磺酰胺酸酰胺和磺酰胺的反应合成,展示了该类化合物中可能的多种化学修饰 (Catsoulacos & Camoutsis, 1980)。

化学结构表征:已使用各种光谱技术证实了新合成的磺酰胺化合物的化学结构,证明了该化合物具有进一步进行生物学和药理学评估的潜力 (Ajani 等人,2013)。

生物学和药理学应用

抗菌活性:磺酰胺,包括由苯磺酰胺前体合成的变体,已显示出作为抗菌剂对大肠杆菌和金黄色葡萄球菌等生物体的显着效力 (Ajani 等人,2013)。

酶抑制:合成了一系列带有哌啶核的磺酰胺的 O-取代衍生物,发现它们对丁酰胆碱酯酶等酶具有显着的活性,展示了它们在开发针对酶功能障碍相关疾病的治疗方法中的潜力 (Khalid 等人,2013)。

抗肿瘤活性:对含有 5-氟尿嘧啶和氮芥等官能团的磺酰胺衍生物的研究导致了具有有效抗肿瘤活性和低毒性的化合物的设计和合成,为癌症治疗提供了有希望的途径 (Huang、Lin 和 Huang,2001)。

作用机制

Target of Action

The primary targets of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide are currently unknown. This compound belongs to the class of organosulfur compounds known as sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Mode of Action

The mode of action of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide Sulfonimidates, in general, have been found to act as alkyl transfer reagents to acids, alcohols, and phenols .

Biochemical Pathways

The biochemical pathways affected by N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide It is known that sulfonimidates can be utilized as intermediates to access other important organosulfur compounds .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide The pka values of similar compounds can be used to predict their reactivity, solubility, and other physical characteristics .

Action Environment

The action, efficacy, and stability of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide can be influenced by various environmental factors. For instance, sulfonimidates are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . This suggests that the environment’s temperature could influence the compound’s action and stability.

属性

IUPAC Name |

N,N-dimethyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S2/c1-18(2)25(22,23)19-11-8-16(9-12-19)14-17-24(20,21)13-10-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTGWYAHVYXDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)

![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)

![N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2600477.png)

![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)

![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600481.png)

![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)

![N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2600491.png)

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)